Cerium (IV) ammonium sulfate

描述

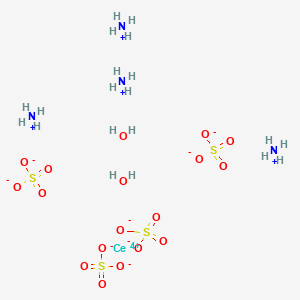

Cerium(IV) ammonium sulfate dihydrate (CAS), with the molecular formula $ \text{Ce(NH}4\text{)}4(\text{SO}4)4 \cdot 2\text{H}_2\text{O} $, is a bright yellow-orange crystalline compound widely used as a strong oxidizing agent in analytical chemistry, materials synthesis, and industrial processes . It has a molecular weight of 632.55 g/mol and a melting point of 130°C. CAS is commercially available in high purity grades (≥94%) and is soluble in water but insoluble in ethanol . Its primary applications include volumetric analysis, nanoparticle synthesis, and electrochemical etching .

准备方法

Direct Synthesis from Cerium Carbonate and Sulfuric Acid

Reaction Mechanism and Stoichiometry

The most widely documented method involves dissolving cerium carbonate () in concentrated sulfuric acid to form cerous sulfate (), followed by oxidation to ceric sulfate () . The reaction proceeds in two stages:

-

Acid dissolution :

-

Oxidation with hydrogen peroxide :

Ammonium sulfate () is then introduced to precipitate cerium(IV) ammonium sulfate () .

Process Parameters

This method yields products with 99.99% purity and Ce⁴⁺/ΣCe >99.5% when optimized .

Precipitation of Basic Ceric Sulfate Intermediate

Alternative Pathway via Cerium(IV) Nitrate

A patent by US4661330A describes the synthesis of cerium(IV) ammonium sulfate through a basic ceric sulfate intermediate () . Key steps include:

-

Mixing cerium(IV) nitrate () with ammonium sulfate () at pH 1–2.

-

Heating to 90–100°C to precipitate basic ceric sulfate.

-

Redissolving the precipitate in sulfuric acid and crystallizing with ammonium sulfate .

Advantages and Limitations

-

Advantages : Higher surface area (130–180 m²/g) for catalytic applications .

-

Limitations : Requires stringent control of sulfate-to-cerium ratios (0.3–0.4 mol/mol) to avoid amorphous byproducts .

Recrystallization and Purification Techniques

Solvent Selection

High-purity grades (99.999%) are achieved through recrystallization in mixed solvents:

-

Water–ethanol systems : Ethanol reduces solubility, promoting crystal growth .

-

Dilute sulfuric acid : Minimizes hydrolysis during recrystallization .

Impurity Profiling

Common impurities and removal strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| Ce³⁺ | Incomplete oxidation | Additional treatment . |

| Residual nitrate | Nitrate precursors | Multiple water washes . |

| Fe³⁺, Al³⁺ | Raw materials | Ion-exchange chromatography . |

Analytical Methods for Quality Assurance

Titrimetric Analysis of Ce⁴⁺ Content

A standard method involves redox titration with ferrous ammonium sulfate () :

Endpoints are detected potentiometrically, achieving ±0.2% accuracy .

Spectroscopic Characterization

Industrial-Scale Production Challenges

Corrosion Management

Sulfuric acid reactors require linings of:

Waste Recycling

Closed-loop systems recover:

化学反应分析

Types of Reactions: Cerium (IV) ammonium sulfate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can also participate in redox reactions where it acts as an electron acceptor .

Common Reagents and Conditions:

Oxidation Reactions: this compound is commonly used with sulfuric acid as a medium.

Redox Reactions: In redox titrations, this compound is used with indicators such as ferroin to determine the endpoint of the reaction.

Major Products Formed: The major products of reactions involving this compound depend on the specific substrates being oxidized. For example, the oxidation of oxalic acid by this compound produces carbon dioxide and water .

科学研究应用

Analytical Chemistry

Oxidizing Agent in Titrimetric Methods

Cerium (IV) ammonium sulfate is widely utilized as an oxidizing agent in titrimetric analysis. It is particularly effective in the determination of various pharmaceuticals. For instance, it has been employed in the quantitative analysis of ethionamide using both titrimetric and spectrophotometric methods. In these methods, cerium (IV) oxidizes the drug, and the unreacted cerium (IV) is subsequently measured to determine the concentration of the drug present .

Spectrophotometric Applications

The compound is also used in spectrophotometric assays where it acts as an oxidant. For example, the reaction of cerium (IV) with hydrogen peroxide generates a measurable chromogen that can be quantified at specific wavelengths, allowing for sensitive detection of various analytes .

Materials Science

Polishing and Etching Agent

this compound is employed in the production of polishing powders for glass and ceramics. Its ability to act as an etching agent makes it suitable for preparing surfaces in integrated circuits and optical devices. The compound's high purity levels are crucial for applications requiring minimal impurities .

Catalyst in Environmental Applications

In environmental chemistry, this compound serves as a catalyst in processes aimed at pollutant degradation and waste treatment. Its role in catalyzing reactions helps improve the efficiency of chemical processes used for environmental remediation .

Rare Earth Element Applications

Source of Rare Earth Elements

this compound is a precursor for extracting rare earth elements. This application is significant due to the increasing demand for rare earth materials in electronics and renewable energy technologies. The compound's ability to release cerium ions makes it a valuable source for producing other rare earth compounds .

Industrial Applications

Use in Catalysts

this compound is used in catalysts for petroleum refining processes. Its properties enhance catalytic activity and stability, contributing to more efficient fuel production .

Antioxidant Properties

The compound exhibits antioxidant properties, making it useful in various industrial applications where oxidation resistance is required. This includes its use in specific formulations aimed at prolonging the shelf life of products by preventing oxidative degradation .

Case Studies

作用机制

Cerium (IV) ammonium sulfate exerts its effects through its strong oxidizing properties. The cerium (IV) ion acts as an electron acceptor, facilitating the oxidation of various substrates. The mechanism involves the transfer of electrons from the substrate to the cerium (IV) ion, resulting in the reduction of cerium (IV) to cerium (III) and the oxidation of the substrate . This process is particularly effective in acidic conditions, where the cerium (IV) ion is more stable .

相似化合物的比较

Comparison with Similar Cerium Compounds

Chemical Composition and Physical Properties

| Compound | Molecular Formula | Oxidation State | Solubility | Key Physical Properties |

|---|---|---|---|---|

| Cerium(IV) ammonium sulfate | $ \text{Ce(NH}4\text{)}4(\text{SO}4)4 \cdot 2\text{H}_2\text{O} $ | +4 | Water-soluble | Yellow-orange crystals, mp 130°C |

| Cerium(IV) ammonium nitrate (CAN) | $ \text{(NH}4\text{)}2\text{Ce(NO}3\text{)}6 $ | +4 | Water-soluble | Orange-red crystals, hygroscopic |

| Cerium(IV) sulfate tetrahydrate | $ \text{Ce(SO}4\text{)}2 \cdot 4\text{H}_2\text{O} $ | +4 | Water-soluble (acidic) | Yellow crystals, decomposes at 350°C |

| Cerium(III) sulfate | $ \text{Ce}2(\text{SO}4\text{)_3} $ | +3 | Water-soluble | White to pale yellow powder |

Key Observations :

- CAS and CAN are both Ce(IV) ammonium salts but differ in counterions (sulfate vs. nitrate), affecting their stability and reactivity .

- Cerium(IV) sulfate tetrahydrate lacks ammonium ions, making it more acidic in solution .

- Ce(III) compounds are weaker oxidizers due to their lower oxidation state .

Electrochemical Etching

- CAS, CAN, and Cerium(IV) sulfate tetrahydrate are used as Ce⁴⁺ sources in acidic etching solutions for metals like ruthenium. CAS offers moderate reactivity, while CAN is more aggressive due to nitrate's oxidizing power .

Analytical Chemistry

- CAS oxidizes 4-aminophenol to iminoquinone in drug titration, with ferroin as an indicator .

- Cerium(IV) sulfate is used in titrimetric methods for determining propranolol hydrochloride, offering comparable accuracy to CAN .

Oxidizing Strength and Selectivity

生物活性

Cerium (IV) ammonium sulfate, also known as ammonium cerium(IV) sulfate dihydrate, is a compound that has garnered attention for its biological activity, particularly in the fields of analytical chemistry and pharmacology. This article explores its properties, applications, and the underlying mechanisms of its biological activity, supported by relevant data and case studies.

This compound is characterized by the following chemical identifiers:

- CAS Number : 10378-47-9

- Molecular Formula :

- Molecular Weight : 632.56 g/mol

- Appearance : Yellow crystalline solid

- Melting Point : 130°C

- Solubility : Soluble in water; insoluble in ethanol .

Cerium (IV) acts primarily as an oxidizing agent. Its biological activity is largely attributed to its ability to facilitate redox reactions. In acidic media, cerium (IV) can oxidize various biological molecules, which has implications for both analytical methods and therapeutic applications.

- Oxidation of Antioxidants : Cerium (IV) is used in spectrophotometric methods to determine the total antioxidant capacity of plant extracts. The oxidation reaction occurs under controlled conditions that selectively oxidize antioxidants without affecting other organic compounds. The remaining cerium (IV) is measured spectrophotometrically, allowing quantification of antioxidant levels .

- Drug Analysis : this compound has been employed in the analysis of pharmaceuticals, such as ethionamide and nalbuphine. In these applications, the drug reacts with cerium (IV), resulting in a measurable change in absorbance or fluorescence that correlates with drug concentration .

Applications in Biological Research

This compound's oxidizing properties have led to various applications in biological research and pharmaceutical analysis:

- Antioxidant Capacity Measurement : A method utilizing cerium (IV) was developed for assessing the antioxidant capacity of plant extracts. This method demonstrated high sensitivity and specificity, allowing researchers to quantify antioxidants effectively .

- Drug Oxidation Studies : In spectrophotometric and spectrofluorimetric methods, cerium (IV) has been used to analyze drugs by reacting with them and measuring the resultant changes in absorbance or fluorescence. For instance, nalbuphine's oxidation by cerium (IV) allows for precise quantification in biological fluids .

Case Studies

-

Antioxidant Measurement Methodology :

- A study developed a spectrophotometric method using cerium (IV) to measure total antioxidant capacity in plant extracts.

- The results indicated a strong correlation between the absorbance changes and antioxidant concentrations, validating the method's effectiveness.

-

Pharmaceutical Applications :

- Research involving ethionamide demonstrated that cerium (IV) could oxidize the drug effectively, allowing for its quantification through titration and spectrophotometric methods.

- The study reported high accuracy and precision in determining drug concentrations using cerium (IV), highlighting its utility in pharmaceutical analysis .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 10378-47-9 |

| Molecular Formula | |

| Melting Point | 130°C |

| Solubility | Soluble in water |

常见问题

Basic Research Questions

Q. How is cerium (IV) ammonium sulfate (CAS) standardized for use in redox titrations?

CAS is standardized against ferrous ammonium sulfate (FAS) in acidic media. Dissolve FAS in sulfuric acid to prevent Fe²⁺ oxidation, then titrate with CAS using 1,10-phenanthroline as an indicator. The endpoint is marked by a color change from red (Fe²⁺-phenanthroline complex) to pale blue (excess Ce⁴⁺). The molarity is calculated using the formula:

Ensure sulfuric acid (0.25–1 M) is present to stabilize Ce⁴⁺ and prevent hydrolysis .

Q. Why is CAS preferred over other oxidizing agents in quantitative iron analysis?

CAS exhibits high oxidative stability in sulfuric acid, minimal interference from chloride ions, and a sharp redox potential (+1.44 V in H₂SO₄), enabling precise endpoint detection. Unlike potassium permanganate, it does not require heating or inert atmospheres for Fe²⁺ titration, simplifying experimental design .

Q. What are the critical factors in preparing stable CAS solutions for titration?

- Acidity : Use 0.25–1 M H₂SO₄ to prevent Ce⁴⁺ hydrolysis (Ce⁴⁺ → CeO₂ precipitates at pH > 1).

- Storage : Store in amber bottles to avoid photochemical reduction.

- Concentration : Prepare 0.1 M solutions; higher concentrations may precipitate Ce(SO₄)₂·4H₂O .

Advanced Research Questions

Q. How does the electrochemical behavior of CAS enable its use in potentiometric titrations?

Ce⁴⁺/Ce³⁺ exhibits a reversible redox couple with a well-defined Nernstian response. In titrations with Fe²⁺, the potential sharply increases at the equivalence point (ΔE > 200 mV). Use platinum and calomel electrodes to monitor the potential, ensuring a steep inflection point for accurate determination of Fe²⁺ concentrations (e.g., in ferrous ammonium sulfate) .

Q. What mechanisms govern CAS-mediated etching of ruthenium (Ru) in semiconductor applications?

In acidic CAS solutions (pH 1–2), Ce⁴⁺ oxidizes Ru to soluble Ru³⁺ via:

The etch rate is controlled by [Ce⁴⁺], temperature (20–40°C), and sulfate ion concentration. XPS studies confirm Ce³⁺/Ce⁴⁺ recycling at the Ru surface, sustaining etching without passivation .

Q. How can CAS be optimized as a recyclable oxidant in electrosynthesis?

In methanesulfonic acid (MSA) electrolytes, Ce⁴⁺ is regenerated anodically, enabling continuous oxidation of organic substrates (e.g., alcohols to ketones). Key parameters:

- Current density : 10–50 mA/cm² to balance Ce⁴⁺ regeneration and side reactions.

- [Ce³⁺] : Maintain ≤0.5 M to avoid viscosity-driven inefficiencies. Cyclic voltammetry confirms >95% Faradaic efficiency for Ce⁴⁺ regeneration .

Q. What analytical methods validate CAS purity and hydration state?

- Thermogravimetric analysis (TGA) : Differentiate hydrated forms (e.g., Ce(SO₄)₂·4H₂O vs. Ce(SO₄)₂·8H₂O) by mass loss at 110°C (water) and 400°C (SO₃ release).

- ICP-OES : Confirm Ce content (theoretical: 28.1% in anhydrous CAS).

- Redox titration : Compare experimental vs. theoretical oxidizing capacity (1 mol Ce⁴⁺ = 1 equiv) .

属性

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH20N4O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897728 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-47-9 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。